5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid 5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 145402-49-9
VCID: VC21117676
InChI: InChI=1S/C38H63NO10/c1-20(2)8-7-9-21(3)26-12-13-27-25-11-10-23-18-24(14-16-36(23,5)28(25)15-17-37(26,27)6)48-38(35(46)47)34(45)32(44)30(39-22(4)41)33(49-38)31(43)29(42)19-40/h10,20-21,24-34,40,42-45H,7-9,11-19H2,1-6H3,(H,39,41)(H,46,47)
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5(C(C(C(C(O5)C(C(CO)O)O)NC(=O)C)O)O)C(=O)O)C)C
Molecular Formula: C38H63NO10
Molecular Weight: 693.9 g/mol

5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

CAS No.: 145402-49-9

Cat. No.: VC21117676

Molecular Formula: C38H63NO10

Molecular Weight: 693.9 g/mol

* For research use only. Not for human or veterinary use.

5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid - 145402-49-9

Specification

CAS No. 145402-49-9
Molecular Formula C38H63NO10
Molecular Weight 693.9 g/mol
IUPAC Name 5-acetamido-2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
Standard InChI InChI=1S/C38H63NO10/c1-20(2)8-7-9-21(3)26-12-13-27-25-11-10-23-18-24(14-16-36(23,5)28(25)15-17-37(26,27)6)48-38(35(46)47)34(45)32(44)30(39-22(4)41)33(49-38)31(43)29(42)19-40/h10,20-21,24-34,40,42-45H,7-9,11-19H2,1-6H3,(H,39,41)(H,46,47)
Standard InChI Key UDPJDRACLCLYJE-UHFFFAOYSA-N
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5(C(C(C(C(O5)C(C(CO)O)O)NC(=O)C)O)O)C(=O)O)C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5(C(C(C(C(O5)C(C(CO)O)O)NC(=O)C)O)O)C(=O)O)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator